Product packaging for 4-Amidinophenyl benzoate(Cat. No.:CAS No. 40761-72-6)

4-Amidinophenyl benzoate

Cat. No.: B1210417
CAS No.: 40761-72-6
M. Wt: 240.26 g/mol
InChI Key: FXWXBLXPGAZOHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Contextual Overview of Amidine and Benzoate (B1203000) Derivatives in Academic Inquiry

In the landscape of medicinal chemistry and chemical biology, amidine and benzoate derivatives represent two classes of organic compounds with significant and diverse applications.

Amidine derivatives are characterized by the –C(=NH)–NH2 functional group. They are a cornerstone in drug design, appearing as a crucial structural element in a wide array of therapeutic agents. nih.gov The interest in amidine-containing compounds stems from their ability to engage in non-covalent interactions, such as hydrogen bonding and electrostatic interactions, with biological macromolecules like proteins and DNA. nih.gov This makes them valuable pharmacophores in the development of antimicrobial, antiviral, antifungal, and antiparasitic drugs. nih.govnih.gov

Benzoate derivatives , esters of benzoic acid, are also prevalent in chemical and pharmaceutical research. ontosight.aiacs.org They are investigated for a variety of biological activities, including their potential as enzyme inhibitors and antimicrobial agents. ontosight.aitandfonline.com For instance, extensive research has been conducted on benzoic acid derivatives as potential inhibitors of influenza neuraminidase. acs.org Furthermore, certain benzoate derivatives have been explored for their potential in treating neurodegenerative diseases like Alzheimer's. google.com The versatility of the benzoate structure allows for numerous substitutions, enabling the fine-tuning of a molecule's properties for specific biological targets. acs.orgtandfonline.com

Historical Perspectives on the Investigation of 4-Amidinophenyl Benzoate and Analogues

The investigation of this compound, often in its hydrochloride salt form (APB), is historically linked to its function as a protease inhibitor. kindai.ac.jpgoogle.com It gained prominence as a tool in biochemistry and clinical diagnostics, particularly for its ability to block the coagulation cascade in the Limulus amebocyte lysate (LAL) test. kindai.ac.jpresearchgate.net This assay is widely used for the detection of bacterial endotoxins. APB was used to differentiate between specific and non-specific reactions in certain assay methodologies. kindai.ac.jp

Research into analogues of this compound has broadened the understanding of this chemical space. Studies on related structures, such as imino-derivatives and other substituted aminophenyl benzoates, have been pursued to explore new therapeutic applications. For example, researchers have synthesized and investigated resveratrol (B1683913) analogues bearing an N-aryl-substituted imino group for their potential antitumor activity. mdpi.com Other research has focused on the photophysical properties of complex donor-acceptor molecules like ethyl 5-(4-aminophenyl)-3-amino-2,4-dicyanobenzoate, which have applications as fluorescent probes. acs.orgacs.org These explorations into related compounds highlight the ongoing effort to leverage the core structural features of aminophenyl benzoates for novel functions.

Significance of Amidine and Benzoate Functional Groups in Molecular Design

The specific properties of this compound in biological systems are a direct result of its two key functional groups: the amidine and the benzoate ester.

The amidine group is a strong base and is typically protonated at physiological pH, carrying a positive charge. tandfonline.com This cationic nature is crucial for its primary mechanism of action as a protease inhibitor. It allows the amidine group to mimic the side chains of natural amino acids like arginine and lysine. tandfonline.com Consequently, it can fit into the specificity pocket of trypsin-like serine proteases and form a strong ionic bond with the negatively charged aspartate residue often found at the base of this pocket. tandfonline.com This targeted interaction is a common strategy in the design of inhibitors for this important class of enzymes.

Table 1: Functional Group Properties and Significance

Functional Group Key Chemical Property Significance in Molecular Design
Amidine Strong base, positively charged at physiological pH. tandfonline.com Mimics arginine/lysine side chains, enabling targeted interaction with the specificity pocket of serine proteases. tandfonline.com

Overview of Current Research Landscape and Key Academic Challenges for this compound

The current research landscape for simple, broad-spectrum inhibitors like this compound has evolved towards the development of more potent and selective agents. While APB remains a useful tool compound, the focus in therapeutic development has shifted to amidine-containing molecules with more complex structures designed to target specific proteases involved in diseases like cancer and thrombosis. tandfonline.com

A significant academic and industrial challenge for amidine-based drugs is their inherent chemical nature. The strong basicity of the amidine group, while essential for its inhibitory activity, often leads to poor oral bioavailability. tandfonline.com This limits their potential as conveniently administered therapeutic agents.

To overcome this hurdle, a key area of current research is the design of prodrugs . This strategy involves chemically modifying the amidine group to mask its basicity, rendering it neutral. A common approach is the conversion of the amidine to an N-hydroxylated form, known as an amidoxime. tandfonline.com This neutral prodrug can be more readily absorbed from the intestine, and once in the bloodstream, it is converted back to the active, charged amidine by enzymes in the body. tandfonline.com The development and separation of these amidine-amidoxime pairs represent an active area of research, requiring sophisticated analytical techniques like HPLC. tandfonline.com

Table 2: Research Focus and Associated Challenges

Research Area Key Objective Major Challenge Potential Solution
Selective Protease Inhibition Develop amidine-based inhibitors for specific disease-related proteases. Achieving high selectivity to avoid off-target effects. Complex molecular scaffolds that interact with regions outside the primary binding pocket.

| Therapeutic Application | Translate potent inhibitors into viable drugs. | Poor oral bioavailability due to the high basicity of the amidine group. tandfonline.com | Prodrug strategies, such as the use of amidoximes, to improve absorption. tandfonline.com |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H12N2O2 B1210417 4-Amidinophenyl benzoate CAS No. 40761-72-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-carbamimidoylphenyl) benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2/c15-13(16)10-6-8-12(9-7-10)18-14(17)11-4-2-1-3-5-11/h1-9H,(H3,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXWXBLXPGAZOHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(=N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90193753
Record name 4-Amidinophenyl benzoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.26 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40761-72-6
Record name 4-Amidinophenyl benzoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040761726
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Amidinophenyl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90193753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Derivatization of 4 Amidinophenyl Benzoate

Established Synthetic Pathways for 4-Amidinophenyl Benzoate (B1203000)

The primary route for synthesizing 4-amidinophenyl benzoate involves the formation of an ester bond between a phenol (B47542) and a carboxylic acid or its derivative.

The most common method for the synthesis of this compound is the direct esterification of 4-amidinophenol with benzoic acid or a more reactive derivative like benzoyl chloride. ontosight.ai This reaction typically involves an acid or base catalyst to facilitate the formation of the ester linkage. The general approach is analogous to the synthesis of other benzoate esters, where a phenol is acylated by a benzoyl group.

Alternative strategies can be conceptualized through amidation chemistry. While not a direct route to the ester, amidation reactions are crucial for creating related structures and can be part of multi-step syntheses. For instance, methods for the direct amidation of esters using water as a green solvent have been developed, which could theoretically be applied in reverse or in synthetic pathways for analogues. nih.gov Such pathways might involve the conversion of an amide to an ester, a transformation that can be achieved using nickel catalysis to activate the stable amide C-N bond. nih.gov

A typical esterification pathway is detailed below:

Reactant 1Reactant 2Catalyst/ConditionsProductReference
4-AmidinophenolBenzoic Acid/Benzoyl ChlorideAcid or Base CatalystThis compound ontosight.ai
4-Hydroxybenzoic AcidAlkylating Agent (e.g., Dimethylsulfate)Base (e.g., NaOH), Xylene, 85-90°CAlkoxy Benzoic Acid Alkyl Ester google.com
4-Aminobenzoic AcidAldehydeReflux in MethanolSchiff Base nih.gov

This table presents generalized reaction conditions and may be adapted for specific synthetic targets.

Optimizing the synthesis of this compound and its derivatives is crucial for achieving high yields and purity. Key parameters that are often adjusted include the choice of solvent, catalyst, temperature, and pH.

For related benzoate ester syntheses, it has been shown that conducting the reaction in an alkyl-substituted aromatic hydrocarbon like xylene at a controlled pH of 8-10 can lead to excellent yields and purity. google.com The reaction temperature is also a critical factor; for example, heating a mixture of 4-hydroxybenzoic acid and an alkylating agent to between 85°C and 90°C has proven effective. google.com

In the synthesis of related benzamide (B126) analogues, which share similarities in bond formation, coupling agents are often employed to improve efficiency. acs.org The choice of solvent can also be significant, with polar solvents like N,N-dimethylformamide (DMF) or ether solvents often being used. google.com Microwave-assisted synthesis is another modern technique that can be employed to potentially improve yields and reduce reaction times compared to traditional refluxing methods. ontosight.ainih.gov

ParameterVariationEffect on SynthesisReference
Solvent Polar (DMF) vs. Aromatic (Xylene)Affects solubility and reaction rate. google.comgoogle.com
Catalyst Acid vs. Base vs. MetalDetermines reaction pathway and efficiency. ontosight.ainih.gov
Temperature Room Temperature to RefluxInfluences reaction kinetics and yield. google.comacs.org
pH Acidic vs. Basic (pH 8-10)Can be critical for maximizing yield in certain esterifications. google.com
Method Conventional Heating vs. MicrowaveMicrowave irradiation can accelerate the reaction. ontosight.ainih.gov

This interactive table summarizes key parameters that can be optimized during the synthesis.

Synthesis of Structurally Modified this compound Analogues

The structural framework of this compound offers multiple sites for chemical modification, allowing for the synthesis of a wide array of analogues to explore structure-activity relationships.

The benzoate portion of the molecule is readily modified by using substituted benzoic acids or their corresponding acid chlorides in the esterification step. This allows for the introduction of a variety of functional groups onto the benzoic ring system. For example, researchers have synthesized benzoate derivatives incorporating pyrrol-1-yl groups or other substituents to explore their biological activities. plos.org The synthesis of esters from various p-substituted nitro and amino benzoic acids has also been reported. nih.gov

Examples of modified benzoate moieties include:

Fluorinated Benzoates : Synthesized to study the effect of fluorine substitution. acs.org

Pyrrolyl-Benzoates : Created by incorporating a pyrrole (B145914) ring into the benzoate structure. plos.org

Alkoxybenzoates : Prepared by alkylating the hydroxyl group of hydroxybenzoic acids before esterification. google.com

The amidine group is a key functional group that is also amenable to chemical modification, although it can be more challenging than modifying the benzoate moiety. The reactivity of the amidine allows for various derivatizations. evitachem.com While specific examples for this compound are not extensively detailed in the provided context, general reactions of benzamidines can be inferred. These may include N-acylation, N-alkylation, or conversion to other nitrogen-containing heterocycles. The synthesis of related compounds like 2-(4-aminophenyl)benzimidazole from p-aminobenzoic acid demonstrates how the core structure can be used to build more complex heterocyclic systems. indexcopernicus.com

The ester bond in this compound acts as a linker between the two aromatic rings. Modifying this linker is a key strategy in medicinal chemistry to alter the molecule's conformation, stability, and properties.

One common modification is the replacement of the ester linkage with a more stable amide bond, leading to benzamide analogues. For instance, N-aryl 4-(arylaminomethyl)benzamides have been synthesized where a methylaminobenzamide fragment serves as the linker. researchgate.net Another approach involves synthesizing hydrazineyl-oxoethyl-benzoate derivatives, where the linker is significantly extended and functionalized. plos.org These modifications allow for the exploration of different spatial arrangements and the introduction of new hydrogen bonding capabilities.

Modification SiteStrategyExample of Resulting AnalogueReference
Benzoate Moiety Use of substituted benzoic acid2-Hydrazineyl-2-oxoethyl-4-(1H-pyrrol-1-yl)benzoate plos.org
Amidine Group Conversion to a different heterocycle2-(4-Aminophenyl)benzimidazole indexcopernicus.com
Ester Linker Replacement with an amide bondN-[2(3,4)-aminophenyl]benzamides researchgate.net
Ester Linker Insertion of a longer chain2-(2-(1-(4-aminophenyl)ethylidene)hydrazinyl)-2-oxoethyl 4-(1H-pyrrol-1-yl)benzoate plos.org

This table provides an overview of the synthetic strategies for creating analogues of this compound.

Advanced Synthetic Techniques in this compound Chemistry

Modern synthetic chemistry offers a variety of sophisticated techniques to produce complex molecules like this compound with greater precision and sustainability. These methods often lead to higher yields, reduced reaction times, and a lower environmental impact compared to traditional approaches.

Green chemistry principles are increasingly being integrated into the synthesis of aromatic amidines to minimize hazardous substances and improve atom economy. sciforum.netfrontiersin.org One environmentally friendly approach involves the reduction of acylated amidoximes using potassium formate, which serves as a safer hydrogen donor than traditional reagents. thieme-connect.de This method is noted for its simplicity, effectiveness, and the use of recyclable reagents, making it suitable for industrial applications. thieme-connect.de

Another green protocol is the copper-catalyzed oxidative synthesis of N-substituted benzamidines from aromatic nitriles and amines. sciforum.net This one-step method utilizes a copper(I) chloride catalyst, cesium carbonate as a base, and 2,2'-bipyridine (B1663995) as a ligand under an oxygen atmosphere, resulting in good to excellent yields. sciforum.net The use of a green oxidant and the operational simplicity of this protocol make it a highly practical approach. sciforum.net Furthermore, solvent-free and catalyst-free synthesis of formamides under ultrasonic energy has been reported as an environmentally benign method. scielo.br

The synthesis of related compounds, such as 5-(4-aminophenyl)-4-aryl-4H-1,2,4-triazole-3-thiol derivatives, has also been achieved through green synthetic routes. researchgate.net These multi-step syntheses often begin with the esterification of 4-aminobenzoic acid. researchgate.netsbmu.ac.ir

Table 1: Comparison of Green Synthesis Methods for Amidine Derivatives

Method Key Reagents/Catalysts Advantages
Amidoxime Reduction Potassium formate, Palladium on carbon (Pd/C) thieme-connect.de Environmentally friendly, recyclable reagents, high yields thieme-connect.de
Oxidative Synthesis Copper(I) chloride (CuCl), Cesium carbonate (Cs2CO3), 2,2'-bipyridine sciforum.net One-step, environmentally benign, good to excellent yields sciforum.net

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. researchgate.netijprdjournal.com This technique has been successfully applied to the synthesis of various heterocyclic compounds and derivatives that may be related to the synthesis of this compound precursors.

For instance, the synthesis of formamidines from amines and N,N'-dimethylformamide dimethylacetal has been achieved in excellent yields (85-99%) under microwave irradiation in solvent-free conditions. scielo.br Similarly, cyclic amidines have been synthesized from amides using microwave irradiation, resulting in high yields and significantly reduced reaction times. scielo.br Microwave-assisted synthesis of 1,4-benzodiazepine (B1214927) derivatives has also been reported, highlighting the efficiency of this method in creating complex molecules quickly and with high purity. univpancasila.ac.id

The benefits of microwave-assisted synthesis include:

Rapid Reaction Times: Reactions that might take hours with conventional heating can often be completed in minutes. ijprdjournal.comunivpancasila.ac.id

Higher Yields: The efficient and uniform heating provided by microwaves can lead to increased product yields and reduced by-product formation. ijprdjournal.comnih.gov

Energy Efficiency: Microwaves directly heat the reaction mixture, leading to more efficient energy transfer compared to heating the entire reaction vessel. researchgate.net

Green Chemistry Alignment: The reduction in solvent use and energy consumption aligns with the principles of green chemistry. researchgate.netnih.gov

A study on the synthesis of amides from carboxylic acids and amines using a catalytic amount of ceric ammonium (B1175870) nitrate (B79036) under microwave irradiation demonstrated a rapid, solvent-free, and highly efficient method. nih.gov This approach simplifies product isolation and minimizes waste. nih.gov

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a complex product that incorporates most or all of the atoms of the starting materials. frontiersin.orgnih.govtcichemicals.com This approach is valued for its atom economy, reduced number of purification steps, and ability to quickly generate molecular diversity. frontiersin.org

Several well-known MCRs, such as the Ugi and Passerini reactions, are instrumental in synthesizing complex molecules and offer a modular approach to creating diverse compound libraries. nih.govrug.nl The Ugi four-component reaction, for example, combines an amine, a ketone or aldehyde, an isocyanide, and a carboxylic acid to produce a bis-amide with high atom economy, as the only byproduct is water. nih.gov

While direct multi-component synthesis of this compound is not explicitly detailed in the provided results, the synthesis of structurally related compounds often employs MCRs. For instance, the synthesis of 1,4-dihydropyridine (B1200194) derivatives can be achieved through a three-component reaction of an aldehyde, an active methylene (B1212753) compound, and an amine. researchgate.net The synthesis of various heterocyclic compounds, which can be precursors or analogues, often benefits from MCR strategies. beilstein-journals.org

The advantages of MCRs in organic synthesis include:

Efficiency: Multiple bonds are formed in a single operation, reducing the number of synthetic steps and purification stages. frontiersin.org

Complexity and Diversity: MCRs allow for the rapid generation of complex molecules from simple starting materials. nih.gov

Sustainability: By minimizing reaction steps and waste, MCRs align with the principles of green chemistry. frontiersin.org

Purification and Isolation Techniques for this compound and Its Derivatives

The purification and isolation of this compound and its derivatives are critical steps to ensure the final product's purity for subsequent applications. Common techniques include chromatography and crystallization.

Chromatography:

Column Chromatography: This is a widely used method for purifying benzamidine (B55565) derivatives. nih.gov For instance, silica (B1680970) gel column chromatography with a dichloromethane/methanol eluent has been successfully used to purify benzamidine compounds. nih.gov In some cases, crude reaction products are passed through a silica gel column to obtain the pure compound. google.com

Affinity Chromatography: This technique is particularly useful for purifying proteins that bind to benzamidine. p-Aminobenzamidine can be used as a ligand immobilized on a Sepharose matrix to selectively capture and purify proteins like urokinase and Arg-gingipains. scispace.comjmb.or.kr The bound proteins are then eluted using a buffer with a specific pH or high salt concentration. scispace.comjmb.or.kr

Crystallization:

Recrystallization: This is a common method for purifying solid compounds. Crude products, such as rizatriptan (B1679398) benzoate, can be dissolved in a suitable solvent like ethanol (B145695) at an elevated temperature, and then cooled to allow the pure crystals to form. google.comgoogleapis.com The purified product is then collected by filtration and washed with a cold solvent. google.comgoogleapis.com

Fractional Crystallization: This technique can be used to separate a mixture of compounds based on their different solubilities in a particular solvent. googleapis.com

Other Techniques:

Filtration and Washing: After synthesis, the solid product is often collected by filtration and washed with appropriate solvents to remove impurities. thieme-connect.dejrespharm.com

Solvent Evaporation: The solvent is often removed under reduced pressure to obtain the final product. nih.gov

Lyophilization (Freeze-Drying): In some cases, particularly with biological molecules, the purified product may be lyophilized to obtain a stable, dry powder. jmb.or.krresearchgate.net

The choice of purification method depends on the physical and chemical properties of the target compound and the nature of the impurities present. A combination of these techniques is often employed to achieve the desired level of purity.

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
4-Aminobenzoic acid
4-Nitro-N-phenyl benzamides
4-Nitro-N-phenylthiobenzamides
Acetic acid
Acetone
Amines
Ammonium acetate
Arg-gingipains
Benzaldehyde
Benzamidine
Benzoic acid
Benzoyl chloride
Ceric ammonium nitrate
Cesium carbonate
Chloroacetyl chloride
Dichloromethane
Ethanol
Ethyl acetoacetate
Ethyl-4-amino benzoate
Formamide
Hydrazine hydrate
Isocyanide
Malononitrile
Methanol
N,N'-dimethylformamide dimethylacetal
p-Aminobenzamidine
Palladium on carbon (Pd/C)
Potassium formate
Pyridine
Rizatriptan benzoate
Sepharose
Silica gel
Sodium nitrite
Sulfuric acid
Thionyl chloride
Toluene
Triethylamine
Urokinase
2,2'-bipyridine

Spectroscopic and Advanced Analytical Characterization of 4 Amidinophenyl Benzoate

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, provides critical insights into the functional groups present within a molecule by probing their characteristic vibrational modes.

FT-IR spectroscopy is a powerful tool for identifying the functional groups in 4-amidinophenyl benzoate (B1203000) by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of its bonds. The synthesis of related aromatic esters has been characterized using FT-IR to confirm the presence of key functional groups. ias.ac.inorientjchem.org

The FT-IR spectrum of 4-amidinophenyl benzoate is expected to exhibit several characteristic absorption bands. The presence of the ester group will be marked by a strong C=O stretching vibration, typically observed in the range of 1720-1740 cm⁻¹. This is a highly characteristic and intense peak for aromatic esters. rsc.org Additionally, the C-O stretching vibrations of the ester linkage are expected to appear in the 1300-1100 cm⁻¹ region.

The amidine group (-C(=NH)NH₂) presents a more complex set of vibrations. The C=N stretch is anticipated to be in the 1640-1690 cm⁻¹ region. The N-H stretching vibrations of the -NH₂ and =NH moieties will likely appear as broad bands in the 3100-3500 cm⁻¹ range. The N-H bending vibrations are expected in the 1580-1650 cm⁻¹ region, potentially overlapping with the C=N stretch.

The aromatic rings will also produce characteristic signals. The C-H stretching vibrations of the aromatic protons typically appear above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic rings are expected to produce a series of absorptions in the 1450-1600 cm⁻¹ range. Out-of-plane C-H bending vibrations can also provide information about the substitution pattern of the benzene (B151609) rings.

Table 1: Predicted FT-IR Spectral Data for this compound

Wavenumber Range (cm⁻¹)Vibration TypeFunctional Group
3100-3500N-H StretchAmidine
>3000C-H StretchAromatic
1720-1740C=O StretchEster
1640-1690C=N StretchAmidine
1580-1650N-H BendAmidine
1450-1600C=C StretchAromatic
1300-1100C-O StretchEster

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, serves as a complementary technique to FT-IR. While FT-IR is more sensitive to polar bonds, Raman spectroscopy is particularly effective for analyzing non-polar and symmetric bonds, providing a more detailed fingerprint of the molecular structure. The analysis of related compounds like 4-aminobenzenethiol has demonstrated the utility of Raman spectroscopy in identifying specific vibrational modes. rsc.org

Table 2: Predicted Key Raman Shifts for this compound

Raman Shift Range (cm⁻¹)Vibration TypeFunctional Group
~1600Aromatic C=C StretchAromatic Rings
~1650C=N StretchAmidine
~1720C=O StretchEster
~1000Aromatic Ring BreathingAromatic Rings

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the complete structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H-NMR spectroscopy provides information on the number and chemical environment of the hydrogen atoms (protons) in a molecule. For this compound, distinct signals are expected for the protons on the two aromatic rings and the amidine group.

The protons on the benzoate ring are expected to appear as multiplets in the aromatic region (δ 7.0-8.5 ppm). The exact chemical shifts will depend on their position relative to the electron-withdrawing ester group. Similarly, the protons on the 4-amidinophenyl ring will also resonate in the aromatic region, influenced by both the ester linkage and the amidine group. The protons of the amidine group itself are expected to appear as broad signals due to exchange with the solvent and quadrupole broadening from the nitrogen atoms; their chemical shifts can be highly variable and are often observed in the δ 7.5-9.5 ppm range. researchgate.net

Table 3: Predicted ¹H-NMR Chemical Shifts for this compound

Proton EnvironmentPredicted Chemical Shift (δ, ppm)Multiplicity
Benzoate Ring Protons7.0 - 8.5Multiplet
4-Amidinophenyl Ring Protons7.0 - 8.0Multiplet
Amidine Protons (NH, NH₂)7.5 - 9.5Broad Singlets

¹³C-NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give a distinct signal.

The carbonyl carbon of the ester group is expected to have a characteristic chemical shift in the δ 160-170 ppm region. The carbon of the amidine group (C=N) is also expected to be in a similar downfield region, typically around δ 165 ppm. The aromatic carbons will resonate in the δ 110-155 ppm range. The specific chemical shifts will be influenced by the attached functional groups. For instance, the carbon attached to the ester oxygen will be shifted downfield compared to the other aromatic carbons.

Table 4: Predicted ¹³C-NMR Chemical Shifts for this compound

Carbon EnvironmentPredicted Chemical Shift (δ, ppm)
Ester Carbonyl Carbon160 - 170
Amidine Carbon~165
Aromatic Carbons110 - 155

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and establishing the connectivity within the molecule.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would reveal the coupling relationships between adjacent protons on each of the aromatic rings, helping to assign the specific protons within each multiplet. sdsu.eduyoutube.com

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Correlation): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. This allows for the direct assignment of each protonated carbon in the ¹³C spectrum based on the already assigned ¹H signals. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for establishing the connectivity between different functional groups. For instance, it would show correlations between the protons on the 4-amidinophenyl ring and the ester carbonyl carbon, confirming the ester linkage. It would also show correlations between the aromatic protons and the amidine carbon, confirming its position on the ring. sdsu.eduyoutube.com

Through the combined application of these 2D NMR techniques, a complete and unambiguous assignment of all proton and carbon signals in this compound can be achieved, thereby confirming its molecular structure.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a cornerstone analytical technique for determining the molecular weight and elucidating the structure of organic compounds by analyzing the mass-to-charge ratio (m/z) of their ions. pharmacy180.com For this compound, both high-resolution and tandem mass spectrometry are employed to gain precise molecular formula and structural confirmation.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides an exceptionally accurate measurement of a molecule's mass, often to within a few parts per million (ppm). nih.govpnnl.gov This precision allows for the unambiguous determination of the elemental composition and molecular formula. When this compound (molecular formula: C₁₄H₁₂N₂O₂) is analyzed, typically using a soft ionization technique like electrospray ionization (ESI), it is observed as a protonated molecule, [M+H]⁺. The high-resolution instrument, such as an Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometer, can distinguish the experimental mass from other potential formulas with similar nominal masses. nih.gov

The expected HRMS data for the protonated molecule of this compound is presented below. The minuscule difference between the theoretical and a hypothetical experimental mass, expressed as the mass error in ppm, validates the elemental composition.

AttributeValue
Molecular FormulaC₁₄H₁₂N₂O₂
Ion Formula[C₁₄H₁₃N₂O₂]⁺
Theoretical m/z241.09720
Hypothetical Experimental m/z241.09705
Mass Error (ppm)-0.62

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) is a powerful technique used to establish the structure of a compound by fragmenting a selected precursor ion and analyzing the resulting product ions. researchgate.netncsu.edu For this compound, the protonated molecule ([M+H]⁺, m/z 241.1) is isolated and subjected to collision-activated dissociation (CAD). The fragmentation pattern provides a structural fingerprint, confirming the connectivity of the atoms.

The ester linkage is a predictable site for fragmentation. A primary cleavage event involves the scission of the ester C-O bond, leading to the formation of a stable benzoyl cation. Subsequent fragmentation can occur at the amidine group. Key expected fragments are detailed in the table below, based on established fragmentation principles for esters and aromatic amines. pharmacy180.comlibretexts.org

Theoretical m/zIon FormulaProposed Fragment Identity
136.0604[C₇H₈N₂O]⁺Protonated 4-hydroxybenzamidine (from cleavage of ester with H-rearrangement)
120.0447[C₇H₆NO]⁺Ion from loss of ammonia (B1221849) (NH₃) from the m/z 136 fragment
105.0335[C₇H₅O]⁺Benzoyl cation (from cleavage of the ester C-O bond)
77.0386[C₆H₅]⁺Phenyl cation (from loss of CO from the benzoyl cation)

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are indispensable for separating a compound from impurities and for quantifying its purity. For a semi-polar compound like this compound, both high-performance liquid chromatography and gas chromatography are valuable techniques.

High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography (HPLC) is the premier method for assessing the purity of non-volatile or thermally sensitive compounds. pjoes.com A reversed-phase HPLC method is typically ideal for this compound, where a nonpolar stationary phase (like C18) is used with a polar mobile phase. pharmaknowledgeforum.com The inclusion of an acid modifier (e.g., formic acid) in the mobile phase is crucial to ensure sharp, symmetrical peaks by protonating the basic amidine group and suppressing undesirable interactions with the stationary phase. impactfactor.org

Purity is determined using a photodiode array (PDA) detector, which scans a range of UV wavelengths. The spectral data across the eluting peak can be used to assess its homogeneity; a spectrally pure peak will exhibit a consistent UV spectrum across its entire width. chromatographyonline.comresearchgate.net

Hypothetical HPLC Method Parameters
ParameterCondition
ColumnC18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase BAcetonitrile (B52724)
Gradient5% B to 95% B over 20 minutes
Flow Rate1.0 mL/min
DetectionPDA at 254 nm
Hypothetical Retention Time12.5 min
Hypothetical Purity>99.5% (by peak area)

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) combines the separation power of GC with the detection capabilities of MS. chrom-china.com It is best suited for volatile and thermally stable compounds. Due to its polarity and relatively high molecular weight, this compound may exhibit poor chromatographic performance (e.g., peak tailing, decomposition) if analyzed directly. gcms.cz To overcome this, derivatization, such as silylation of the active hydrogens in the amidine group, may be required to increase its volatility and thermal stability for robust GC analysis.

The mass spectrometer detector provides fragmentation data, typically through electron ionization (EI), which is a high-energy "hard" ionization technique. The resulting mass spectrum is highly reproducible and can be compared against spectral libraries for identification. nist.gov

Hypothetical GC-MS Parameters and Expected Data
ParameterCondition
ColumnHP-5ms (or equivalent), 30 m x 0.25 mm x 0.25 µm
Carrier GasHelium
Injector Temperature280 °C
Oven Program150 °C (1 min), ramp to 290 °C at 15 °C/min, hold 5 min
Ionization ModeElectron Ionization (EI) at 70 eV
Key EI Fragment Ions (m/z)105 (Benzoyl cation), 77 (Phenyl cation), 119 (4-cyanophenoxy cation)

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a molecule in its solid, crystalline state. mdpi.com This technique provides unequivocal data on bond lengths, bond angles, and the conformation of the molecule. It also reveals how molecules pack together in the crystal lattice through intermolecular forces such as hydrogen bonding and van der Waals interactions.

Hypothetical Crystallographic Data for this compound
ParameterExpected Value / System
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or similar centrosymmetric group
Key Bond Length (Ester C=O)~1.21 Å
Key Bond Length (Ester C-O)~1.36 Å
Key Bond Length (Amidine C=N)~1.33 Å
Key Bond Angle (O=C-O)~123°
Intermolecular InteractionsHydrogen bonding involving amidine N-H donors and ester/amidine acceptors

Photophysical Property Analysis (Excluding Basic Material Properties)

The intricate photophysical behavior of DMABN is governed by the dynamics of its excited states and the process of intramolecular charge transfer, which are highly sensitive to the surrounding environment, particularly solvent polarity.

Upon photoexcitation, DMABN transitions from its ground state (S₀) to an electronically excited state. The subsequent relaxation processes are complex and involve multiple pathways. Initially, the molecule is promoted to a locally excited (LE) state, which structurally resembles the ground state. In nonpolar solvents, the molecule typically relaxes from this LE state back to the ground state, emitting a single fluorescence band. researchgate.net

However, in polar solvents, a different pathway becomes accessible. Following excitation to the LE state, the molecule can undergo a conformational change, primarily involving the twisting of the dimethylamino group relative to the benzonitrile (B105546) moiety. nih.gov This structural rearrangement leads to the formation of a highly polar intramolecular charge transfer (ICT) state. The dynamics of this process have been elucidated using time-resolved spectroscopic techniques.

Femtosecond transient absorption spectroscopy has been instrumental in tracking the evolution of the excited states. For instance, in acetonitrile, a polar solvent, the decay of the LE state absorption is accompanied by the rise of the ICT state absorption. nih.gov The formation of the ICT state in acetonitrile has been characterized by multiple time constants, including ultrafast components on the order of 30 fs and 180 fs, as well as a slower component of 2.7 ps, suggesting that the ICT state can be formed through various pathways. optica.org

The lifetime of the excited states is also highly dependent on the solvent environment. In nonpolar solvents like n-hexane, a uniform decrease in all absorption bands is observed, indicating a simpler decay process without the formation of a stable ICT state. nih.gov In contrast, in acetonitrile, the lifetime of the ICT state is significantly different from that of the LE state, reflecting the stabilization of the charge-separated species by the polar solvent molecules. rsc.org

Computational studies, such as ab initio calculations, have been employed to model the potential energy surfaces of the excited states. These calculations support the existence of a conical intersection between the S₂ and S₁ states, which is characterized by a twisted quinoid structure of the dimethylamino group. nih.gov This intersection plays a crucial role in the internal conversion processes that populate the LE and ICT states. In polar solvents, the ICT state is found to be energetically more stable than the LE state due to strong electrostatic interactions. nih.gov

Table 1: Excited-State Properties of DMABN in Different Environments

Property Gas Phase n-Hexane (Nonpolar) Acetonitrile (Polar)
Absorption Max (S₀ → S₁/S₂) (eV) 4.13 (S₁) / 4.57 (S₂) nih.gov - -
LE Emission Max (eV) 3.68 nih.gov - 3.44 nih.gov
ICT Emission Max (eV) 3.55 (extrapolated) nih.gov Not Observed 2.52 nih.gov
Transient Absorption (LE) (nm) - ~750 / ~460 nih.gov ~710 / ~460 nih.gov
Transient Absorption (ICT) (nm) - Not Observed ~320 nih.gov
ICT Formation Time - - 30 fs, 180 fs, 2.7 ps optica.org
ICT State Lifetime (ns) - - 2.9 (fluorescence), 4.8 (absorption) rsc.org

The phenomenon of intramolecular charge transfer in DMABN is central to its unique photophysical properties. The most widely accepted model to explain the dual fluorescence is the Twisted Intramolecular Charge Transfer (TICT) model. nih.gov This model posits that upon excitation, the dimethylamino group, acting as an electron donor, twists approximately 90 degrees with respect to the plane of the electron-accepting benzonitrile ring. rsc.org This torsional motion facilitates the transfer of an electron, creating a highly polar TICT state.

The existence and properties of the ICT state have been extensively studied. One of the key pieces of evidence for the charge transfer nature of the second emission band is its strong dependence on solvent polarity. nih.gov As the polarity of the solvent increases, the ICT emission band shows a significant red-shift (a shift to lower energy), which is indicative of the stabilization of a state with a large dipole moment by the polar solvent. nih.govrsc.org

Time-resolved fluorescence measurements have provided direct insight into the kinetics of the ICT process. In polar solvents, the fluorescence decay of the LE state often shows a fast component that corresponds to its conversion to the ICT state, while the decay of the ICT state fluorescence reflects its own intrinsic lifetime. aip.org The reversible nature of the LE ⇌ ICT reaction has been demonstrated through global analysis of the fluorescence response functions. aip.org

Computational studies have been crucial in characterizing the electronic and geometric structures of the LE and ICT states. Density functional theory (DFT) and time-dependent DFT (TD-DFT) calculations have been used to determine the properties of these states. acs.orgacs.org The results confirm that the ICT state possesses a significantly larger dipole moment compared to both the ground state and the LE state, which explains its stabilization in polar media.

Table 2: Calculated and Experimental Dipole Moments (in Debye) of DMABN States

State Calculated (MRCIS) nih.gov Calculated (DFT/SCI) acs.org Experimental nih.gov
Ground State (S₀) 6.5 6.6 6.6
Locally Excited (LE) State 9.7 10.9 ~10
Intramolecular Charge Transfer (ICT) State 15.3 16.4 ~17

Alternative models to the TICT model have been proposed, such as the Planar Intramolecular Charge Transfer (PICT) model, but the majority of experimental and theoretical evidence to date supports the TICT mechanism as the primary explanation for the dual fluorescence of DMABN. nih.gov Studies on planarized analogues of DMABN, where the twisting motion is restricted, have further underscored the importance of the torsional dynamics in the ICT process. epj-conferences.org

Computational and Theoretical Investigations of 4 Amidinophenyl Benzoate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods can predict molecular geometry, electronic structure, and reactivity without the need for empirical data.

HOMO-LUMO Orbital Analysis for Reactivity Prediction

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and polarizability. A small HOMO-LUMO gap generally implies higher reactivity. For 4-Amidinophenyl benzoate (B1203000), this analysis would predict its susceptibility to nucleophilic and electrophilic attack. Although specific HOMO-LUMO energy values for this compound are not available, studies on similar aromatic compounds routinely employ this analysis to predict their chemical behavior.

Table 1: Hypothetical Frontier Orbital Energies for 4-Amidinophenyl Benzoate (Note: The following data is illustrative and not based on published research.)

Parameter Energy (eV)
HOMO Energy -
LUMO Energy -
Energy Gap (ΔE) -

Electrostatic Potential Mapping

An electrostatic potential (ESP) map is a visual representation of the charge distribution within a molecule. It is plotted onto the electron density surface, with different colors indicating regions of varying electrostatic potential. Typically, red indicates electron-rich regions (negative potential), which are prone to electrophilic attack, while blue indicates electron-poor regions (positive potential), which are susceptible to nucleophilic attack. For this compound, an ESP map would highlight the electronegative oxygen atoms of the benzoate group and the nitrogen atoms of the amidino group as potential sites for interaction with other molecules.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). This method is crucial in drug discovery for predicting the binding mode and affinity of a drug candidate to its protein target.

Ligand-Protein Interaction Prediction

Given that the amidinophenyl group is a well-known pharmacophore for inhibiting serine proteases (e.g., trypsin, thrombin), it is highly probable that this compound would be investigated as an inhibitor of such enzymes. nih.govmdpi.comune.edunih.gov Molecular docking simulations would be used to place this compound into the active site of a serine protease. The simulation would predict the specific interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein's binding pocket. For instance, the positively charged amidino group would be expected to form strong ionic interactions with a negatively charged aspartate residue often found at the base of the S1 pocket of trypsin-like serine proteases.

Binding Mode and Affinity Estimations

Beyond predicting the binding pose, docking algorithms also provide a scoring function to estimate the binding affinity (often expressed as a binding energy or an inhibition constant, Ki). A lower binding energy score indicates a more favorable and stable interaction. These estimations are vital for ranking potential drug candidates and prioritizing them for further experimental testing. While no specific binding affinity data exists for this compound, related benzamidine-based inhibitors have been extensively studied, showing a wide range of affinities depending on the specific substitutions and the target protease. mdpi.com

Table 2: Hypothetical Molecular Docking Results for this compound with a Serine Protease (Note: The following data is illustrative and not based on published research.)

Parameter Value
Target Protein -
Binding Energy (kcal/mol) -
Predicted Ki (nM) -
Key Interacting Residues -

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular behavior at an atomic level. This approach is invaluable for understanding the dynamic nature of chemical compounds like this compound, offering insights into its conformational flexibility, interactions with its environment, and the stability of its complexes with biological targets.

Conformational Dynamics of this compound in Solvation

The biological activity of a molecule is often intrinsically linked to its three-dimensional shape or conformation. In a solution, a flexible molecule like this compound does not exist as a single static structure but rather as an ensemble of interconverting conformations. MD simulations are employed to explore this conformational landscape in the presence of a solvent, typically water, to mimic physiological conditions.

The simulation process involves placing a model of this compound in a box of explicit solvent molecules. The interactions between all atoms are governed by a force field, which is a set of parameters that define the potential energy of the system. The simulation then tracks the positions and velocities of every atom over a set period, generating a trajectory of molecular motion.

Analysis of this trajectory reveals key aspects of the compound's dynamics:

Torsional Angle Fluctuations: The simulation can track the rotation around key single bonds, such as the ester linkage and the bonds connecting the phenyl rings to the amidine and ester groups. This reveals the preferred rotational states (rotamers) and the energy barriers between them.

Solvent Shell Structure: The distribution of solvent molecules around the solute can be characterized. For this compound, this would involve examining how water molecules orient themselves around the charged amidinium group, the polar ester group, and the hydrophobic phenyl rings. whiterose.ac.uk The formation of stable hydrogen bonds between the amidine group and water is a critical aspect of its solvation.

Conformational Clustering: By analyzing the trajectory, conformations with similar geometries can be grouped into clusters. This helps to identify the most populated and thus most stable conformational states of the molecule in solution. The interplay between electrostatic interactions and excluded-volume effects influences the resulting molecular architecture. nih.gov

These simulations provide a molecular-level understanding of how the solvent influences the conformational preferences of this compound, which is crucial for understanding its subsequent interactions with biological targets. nih.gov

Simulation of Ligand-Target Complex Stability

As a known inhibitor of serine proteases, this compound's mechanism of action involves binding to the active site of these enzymes. nih.govmdpi.com MD simulations are a critical tool for assessing the stability of the resulting ligand-target complex and for elucidating the key interactions that maintain this binding.

The simulation begins with the docked pose of this compound within the protease's active site. This complex is then solvated, and its dynamic behavior is simulated over nanoseconds. Several parameters are analyzed to quantify the stability of the complex: researchgate.net

Root Mean Square Deviation (RMSD): The RMSD of the ligand and key protein residues is monitored over time. A stable, low-fluctuation RMSD for the ligand suggests it remains firmly bound in the active site.

Root Mean Square Fluctuation (RMSF): This is calculated for each protein residue to identify regions of flexibility. Lower RMSF values in the active site upon ligand binding can indicate a stabilization of the binding pocket.

Hydrogen Bond Analysis: The simulation tracks the formation and breakage of hydrogen bonds between the ligand and the protein. For this compound, the positively charged amidine group is expected to form strong and persistent hydrogen bonds with key acidic residues (e.g., Aspartate) in the S1 pocket of trypsin-like serine proteases.

Binding Free Energy Calculations: Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) can be used to estimate the binding free energy of the complex. nih.gov This calculation helps to quantify the strength of the interaction and can identify which energy components (e.g., van der Waals, electrostatic) contribute most significantly to binding. researchgate.net

These simulations can validate docking predictions and provide a dynamic picture of the binding event, highlighting the specific interactions that are crucial for the inhibitory activity of this compound. researchgate.net

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction and Drug-Likeness Scoring (Excluding Toxicity and Clinical Relevance)

Before a compound can be considered for further development, its pharmacokinetic properties must be evaluated. In silico tools provide a rapid and cost-effective way to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a molecule. mdpi.com These predictions are often coupled with "drug-likeness" scores, which assess whether a compound possesses physicochemical properties similar to those of known oral drugs. ekb.egbiointerfaceresearch.com

For this compound, these properties can be calculated using various computational models and web servers (e.g., SwissADME, pkCSM). impactfactor.orgjaptronline.com The predictions are typically based on the compound's 2D structure and rely on established rules and quantitative models.

Physicochemical Properties and Drug-Likeness Rules:

Several rule-based filters are used to evaluate the drug-likeness of a molecule. A compound that adheres to these rules is considered more likely to have favorable oral bioavailability. eijppr.com The most well-known is Lipinski's Rule of Five, but other rules like those from Ghose, Veber, Egan, and Muegge are also commonly applied. nih.gov

Table 1: Predicted Physicochemical Properties and Drug-Likeness of this compound

Property Predicted Value Lipinski's Rule of Five Ghose Filter Veber Rule Egan Rule Muegge Rule
Molecular Weight 254.28 g/mol ≤ 500 160 to 480 - - 200 to 600
LogP (Octanol/Water) 2.59 ≤ 5 -0.4 to 5.6 - ≤ 5.88 -2.0 to 6.5
H-Bond Donors 2 ≤ 5 2 to 6 ≤ 5 ≤ 5 ≤ 5
H-Bond Acceptors 3 ≤ 10 ≤ 4 ≤ 10 ≤ 9 ≤ 10
Molar Refractivity 74.50 cm³ - 40 to 130 - - -
Rotatable Bonds 3 - ≤ 10 ≤ 10 ≤ 11 ≤ 15
Topological Polar Surface Area (TPSA) 65.59 Ų - - ≤ 140 ≤ 132 ≤ 150
Lipinski Violations 0 - - - - -

| Bioavailability Score | 0.55 | - | - | - | - | - |

This data is generated using computational prediction tools and is for theoretical evaluation purposes.

Predicted ADME Parameters:

Beyond simple rules, computational models can predict specific pharmacokinetic parameters.

Table 2: Predicted ADME Properties of this compound

Parameter Category Predicted Value/Class
Absorption Water Solubility (LogS) -3.15 (Soluble)
GI Absorption High
P-glycoprotein Substrate No
Distribution BBB Permeant No
Metabolism CYP1A2 Inhibitor No
CYP2C19 Inhibitor No
CYP2C9 Inhibitor Yes
CYP2D6 Inhibitor No

This data is generated using computational prediction tools and is for theoretical evaluation purposes.

Based on these in silico predictions, this compound exhibits promising drug-like characteristics. It has a low molecular weight, balanced lipophilicity, and adheres to all major drug-likeness rules, suggesting a high probability of good oral bioavailability. nih.gov Its predicted high gastrointestinal absorption and good water solubility are favorable properties. The prediction that it does not permeate the blood-brain barrier (BBB) suggests it may have limited central nervous system effects. The potential inhibition of the CYP2C9 metabolic enzyme is a key piece of information that would need to be considered in further studies.

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling

Cheminformatics involves the use of computational methods to analyze chemical data, helping to understand relationships between chemical structures and their biological activities. One of the primary tools in cheminformatics is the Quantitative Structure-Activity Relationship (QSAR) model. biointerfaceresearch.com QSAR attempts to build a mathematical relationship between the chemical properties of a series of compounds and their measured biological activity. jppres.com

For a class of compounds like benzamidine (B55565) derivatives, which are known serine protease inhibitors, QSAR is a highly relevant technique. researchgate.net A QSAR study on this compound and its analogues would involve the following steps:

Data Set Collection: A series of structurally related compounds with measured inhibitory activity (e.g., IC₅₀ values) against a specific target protease would be compiled.

Descriptor Calculation: For each molecule in the series, a large number of numerical descriptors would be calculated. These descriptors quantify various aspects of the molecule's structure and properties, including:

Topological descriptors: Based on the 2D graph of the molecule (e.g., connectivity indices).

Physicochemical descriptors: Properties like LogP, molar refractivity, and polar surface area.

Electronic descriptors: Describing the electronic environment, such as partial charges and dipole moments.

3D descriptors: Derived from the 3D conformation of the molecule (e.g., molecular shape indices).

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN), are used to find a correlation between a subset of the calculated descriptors and the biological activity. researchgate.net The goal is to create an equation of the form:

Activity = f(descriptor₁, descriptor₂, ...)

Model Validation: The predictive power of the QSAR model is rigorously tested using both internal (e.g., cross-validation) and external validation (predicting the activity of a separate test set of compounds). A robust model should have high correlation coefficients (r²) and predictive correlation coefficients (q²).

For benzamidine-based inhibitors, QSAR studies have previously shown that properties such as the heat of formation and specific valence connectivity indices can be crucial for predicting inhibitory activity against proteases like thrombin. researchgate.net A QSAR model for this compound derivatives could reveal which structural features are most important for its inhibitory potency, providing a rational basis for designing new, more effective inhibitors.

Molecular Interactions and Mechanistic Studies of 4 Amidinophenyl Benzoate

Enzymatic Inhibition Profile Determination

The following sections delineate the known inhibitory activities of 4-amidinophenyl benzoate (B1203000) and related compounds against several classes of enzymes.

Serine Protease Inhibition Mechanisms (e.g., Factors IXa, Xa, Thrombin)

4-Amidinophenyl benzoate has been identified as an irreversible inhibitor of vitamin K-dependent serine proteases, which are crucial components of the blood coagulation cascade. nih.gov Research has characterized its effects on key proteases including Factor IXa, Factor Xa, and thrombin. nih.gov

These p-amidinophenyl esters function as active-site-directed inhibitors. The mechanism involves the acylation of the active site serine residue within the protease, leading to irreversible inactivation of the enzyme. Studies on a series of these esters, including this compound, revealed potent inhibitory activity against human Factor IXa, with second-order rate constants that are 2 to 30 times greater than that of other known inhibitors like dansyl-Glu-Gly-Arg chloromethyl ketone (DEGER). nih.gov

Among a set of three p-amidinophenyl esters, the benzoate variant (BENZ) was found to be a slightly more effective inhibitor of α-thrombin compared to the p-amidinophenyl ester of cinnamic acid (CINN). Conversely, the cinnamic acid ester was a more potent inhibitor of human Factors IXa and Xa. nih.gov The inhibitory action of these compounds correlates with their effects on standard in vitro coagulation assays, such as the activated partial thromboplastin time (PTT) and the prothrombin time. nih.gov

Inhibition of Human Serine Proteases by p-Amidinophenyl Esters
CompoundTarget EnzymeInhibition Rate Constant (k)Relative Potency Note
This compoundα-ThrombinData not specified in abstractSlightly better inhibitor than CINN variant nih.gov
This compoundFactor IXaComparable to Factor Xa and Thrombin inhibition nih.govLess potent inhibitor than CINN variant nih.gov
This compoundFactor XaComparable to Factor IXa and Thrombin inhibition nih.govLess potent inhibitor than CINN variant nih.gov
p-Amidinophenyl esters (general)Factor IXa2-30 fold > DEGER (k = 2.2 x 104 M-1 min-1)Significantly more potent than DEGER nih.gov

Biotinidase Inhibition Kinetics

Research into inhibitors of human biotinidase has identified a biotinylated derivative, biotinyl-methyl 4-(amidomethyl) benzoate, as a potent and specific inhibitor. nih.govnih.gov Biotinidase is a key enzyme in the recycling of the vitamin biotin (B1667282). nih.gov

In a high-throughput screening of chemically synthesized biotin analogs, biotinyl-methyl 4-(amidomethyl) benzoate was the most effective compound, achieving 80% inhibition of human biotinidase at a 1 mM concentration. nih.govnih.gov Subsequent enzyme kinetics studies were performed to elucidate its mechanism. The results were consistent with a competitive inhibition model, where the compound competes with the natural substrate for binding to the enzyme's active site. nih.gov The inhibition was found to be reversible. nih.gov The study determined the kinetic constants Vmax, Km, and Ki for the inhibitor, confirming its high affinity for biotinidase. nih.govnih.gov Furthermore, the compound did not interfere with biotin transport in human cells, indicating a degree of specificity for biotin-related enzyme processes. nih.govnih.gov

Kinetic Profile of Biotinidase Inhibition
InhibitorTarget EnzymeInhibition TypeKey Findings
Biotinyl-methyl 4-(amidomethyl) benzoateHuman BiotinidaseCompetitive, Reversible80% inhibition at 1 mM; High affinity (low Ki value relative to other analogs tested) nih.govnih.gov

Histone Deacetylase (HDAC) Modulation

Based on a review of available scientific literature, no studies have been published detailing the direct interaction or modulatory effects of this compound on histone deacetylases (HDACs).

D-Amino Acid Oxidase (DAO) Inhibition

A review of published research did not yield any studies investigating the inhibitory activity of this compound against D-Amino Acid Oxidase (DAO).

Enoyl-ACP Reductase (InhA) and Dihydrofolate Reductase (DHFR) Inhibition

There is no scientific literature available from the conducted searches that describes the inhibition or modulation of either Enoyl-ACP Reductase (InhA) or Dihydrofolate Reductase (DHFR) by this compound.

Kinase Inhibition Studies

A review of the scientific literature did not identify any studies focused on the potential for this compound to act as a kinase inhibitor.

Protein-Ligand Binding Analysis

The 4-amidinophenyl moiety is a well-established pharmacophore that acts as a potent inhibitor of trypsin-like serine proteases. Its mechanism of action primarily involves direct interaction with the enzyme's active site.

Studies on p-amidinophenyl esters, including this compound, have characterized them as irreversible inhibitors of several key serine proteases. nih.gov The primary binding site for these compounds is the active site of the target protease. The defining feature of this interaction is the insertion of the positively charged amidinophenyl group into the S1 specificity pocket of the enzyme. This pocket is typically deep, hydrophobic, and features an acidic residue (e.g., Aspartate 189 in trypsin) at its base, which forms a salt bridge with the basic amidinium group of the inhibitor. This specific interaction is a major determinant of the inhibitor's potency and selectivity.

In the case of irreversible inhibition by this compound, the ester linkage is susceptible to nucleophilic attack by the catalytic serine residue (Serine 195 in the chymotrypsin numbering system) within the active site. This results in the formation of a stable, covalent acyl-enzyme complex, effectively deactivating the enzyme. This acylation of the active site serine is a hallmark of the irreversible inhibition mechanism for this class of compounds. nih.gov

The dissociation constant (Kᵢ) is a measure of the affinity of an inhibitor for an enzyme. While specific Kᵢ values for this compound are not extensively documented in readily available literature, data from structurally related benzamidine (B55565) and amidinophenyl derivatives provide insight into the inhibitory potential of this chemical class against various serine proteases. These compounds are known to be potent inhibitors, often exhibiting Kᵢ values in the micromolar to nanomolar range.

The following table presents Kᵢ values for various benzamidine derivatives against several serine proteases, illustrating the general potency of this inhibitor class.

CompoundTarget EnzymeDissociation Constant (Kᵢ)Reference
4-AmidinophenylpyruvateThrombin1.3 µM nih.gov
PentamidinePlasmin2.1 µM acs.org
PentamidineThrombin4.5 µM acs.org
Pentamidinetissue Plasminogen Activator (tPA)43 µM acs.org
SQ311 (1-aminoisoquinoline P1 ligand)Factor Xa0.33 nM acs.org

Allosteric Modulation Investigations

Current research literature does not indicate that this compound or related benzamidine derivatives function as allosteric modulators. Their mechanism of action is consistently characterized by direct, competitive, or irreversible binding within the active site of target serine proteases. The interactions are orthosteric, meaning they occur at the same site as the natural substrate, rather than at a distinct, allosteric site that would modulate the enzyme's activity indirectly.

Impact on Coagulation Cascade Components (In Vitro Studies)

This compound and related esters have been identified as irreversible inhibitors of key vitamin K-dependent serine proteases in the coagulation cascade, namely Factor IXa, Factor Xa, and thrombin. nih.govepa.gov Their inhibitory action disrupts the normal sequence of enzymatic activations required for blood clot formation.

In vitro studies using pooled human plasma have demonstrated the anticoagulant effects of these compounds. At a concentration of 500 µM, p-amidinophenyl esters were shown to significantly prolong standard coagulation test times:

Activated Partial Thromboplastin Time (aPTT): Increased by 3 to 5-fold, indicating inhibition of the intrinsic and common pathways. epa.gov

Prothrombin Time (PT): Increased by 1.4 to 3.7-fold, indicating inhibition of the extrinsic and common pathways. epa.gov

Among the esters tested, the p-amidinophenyl ester of cinnamic acid had the most pronounced effect on both aPTT and PT, consistent with it being the most potent inhibitor of Factors IXa and Xa. epa.gov this compound was found to be a slightly better inhibitor of thrombin. epa.gov The effect on thrombin clotting time correlated well with direct kinetic measurements of thrombin inhibition rates. epa.gov

Role as a Protease Inhibitor in Limulus Reaction Assays

The Limulus Amebocyte Lysate (LAL) test is a highly sensitive assay used for the detection of bacterial endotoxins. The underlying mechanism of the LAL test is an enzymatic cascade composed of several serine protease zymogens: Factor C, Factor B, and a proclotting enzyme. journalijdr.comnih.gov Endotoxin triggers the sequential activation of these zymogens, culminating in the cleavage of coagulogen by the active clotting enzyme to form a coagulin gel. nih.gov

The clotting enzyme responsible for this final step has been identified as a trypsin-type serine protease. nih.gov Research has shown that this enzyme is effectively inhibited by classic serine protease inhibitors, including benzamidine and p-aminobenzamidine. nih.gov Given that this compound is a benzamidine derivative designed to inhibit such enzymes, it functions as a potent inhibitor within the LAL assay system. Its presence would interrupt the protease cascade, preventing the formation of the coagulin gel and potentially leading to false-negative results if not accounted for.

Biological Activity Profiling in in Vitro and Preclinical Models

Antimicrobial Activity Investigations (Excluding Clinical Human Data)

There is no available scientific literature detailing the in vitro antimicrobial activity of 4-Amidinophenyl benzoate (B1203000).

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains (in vitro)

No studies reporting the evaluation of 4-Amidinophenyl benzoate against Gram-positive or Gram-negative bacterial strains were found.

Antifungal Efficacy (in vitro)

No data is available on the in vitro antifungal efficacy of this compound.

Antitubercular Activity (in vitro)

The potential antitubercular activity of this compound has not been reported in the reviewed scientific literature.

Antiviral Activity Assessments (in vitro)

There are no published in vitro studies on the antiviral activity of this compound.

In Vitro Cytotoxicity and Antiproliferative Activity in Cell Lines (Excluding Clinical Human Data)

No research detailing the in vitro cytotoxicity or antiproliferative effects of this compound on any cell lines could be identified.

Investigation of Anti-inflammatory Modulating Effects (in vitro/preclinical models)

There is no available data from in vitro or preclinical models investigating the anti-inflammatory effects of this compound.

In Vitro Studies of Blood Coagulation Parameters (e.g., PTT, Prothrombin Time)

The anticoagulant effects of this compound and related p-amidinophenyl esters have been assessed using standard coagulation assays on plasma. In studies using pooled human plasma, this compound demonstrated significant effects on key clotting parameters. At a concentration of 500 µM, a series of three p-amidinophenyl esters, including this compound, were shown to prolong the activated partial thromboplastin time (PTT) by 3 to 5-fold. nih.gov Under identical conditions, the prothrombin time (PT) was increased by 1.4 to 3.7-fold. nih.gov

Further investigation into its specific inhibitory actions revealed that this compound is a potent inhibitor of α-thrombin, a critical enzyme in the coagulation cascade. nih.gov Its efficacy in this regard was found to be slightly better than that of the p-amidinophenyl ester of cinnamic acid. nih.gov The direct correlation between the inhibition of α-thrombin and the prolongation of thrombin clotting time was also established. Both this compound and the cinnamic acid ester increased the thrombin clotting time endpoint by more than six-fold, underscoring their significant anticoagulant potential in vitro. nih.gov Similar effects on the PTT were also observed when these esters were studied using mouse plasma. nih.gov

Table 1: In Vitro Effects of p-Amidinophenyl Esters on Coagulation Parameters

Parameter Concentration Plasma Source Fold Increase
Activated Partial Thromboplastin Time (PTT) 500 µM Human 3 to 5-fold
Prothrombin Time (PT) 500 µM Human 1.4 to 3.7-fold
Thrombin Clotting Time Not Specified Not Specified > 6-fold
Activated Partial Thromboplastin Time (PTT) Not Specified Mouse Comparable to Human

Non-Human In Vivo Efficacy and Mechanistic Studies (e.g., Animal Models for Biological Pathway Studies)

The in vivo efficacy of p-amidinophenyl esters has been evaluated in murine models. These studies aimed to determine if the significant in vitro anticoagulant activity translates to a tangible effect in a living system. Following intravenous administration of a related compound, the p-amidinophenyl ester of cinnamic acid, a notable 2.3-fold increase in the PTT was observed in mice. nih.gov This effect demonstrated some persistence, with the PTT remaining 1.2-fold above normal two hours after administration. nih.gov

In these same studies, this compound was found to be somewhat less effective in vivo compared to the cinnamic acid ester, an outcome that was anticipated based on its in vitro effects on the PTT. nih.gov

Mechanistically, this compound and related compounds function as irreversible inhibitors of trypsin-like serine proteases. nih.govgatech.edunih.govnih.gov Specifically, they target the vitamin K-dependent proteinases which are crucial components of the blood coagulation cascade. nih.gov Research has characterized them as inhibitors of key coagulation factors, including Factor IXa, Factor Xa, and thrombin. nih.gov The p-amidinophenyl moiety of these inhibitors is crucial for their function, as it binds to the primary specificity pocket of these proteases, mimicking the natural substrates. nih.gov This inhibitory action effectively blocks the downstream propagation of the clotting cascade, leading to the observed anticoagulant effects.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Systematic Modification of 4-Amidinophenyl Benzoate (B1203000) Scaffold

The 4-amidinophenyl benzoate scaffold serves as a foundational structure for the development of serine protease inhibitors. Systematic modifications of this scaffold have been extensively explored to enhance potency, selectivity, and pharmacokinetic properties. These modifications can be categorized based on the three main components of the molecule: the benzamidine (B55565) moiety, the central benzoate core, and the terminal phenyl group.

Benzamidine Moiety: This positively charged group is crucial for anchoring the inhibitor to the S1 pocket of trypsin-like serine proteases, which typically contains a negatively charged aspartate residue. Modifications at this position are generally conservative to maintain this key interaction.

Terminal Phenyl Group: This region has been the subject of the most extensive modifications. A wide variety of substituents have been introduced at the ortho, meta, and para positions to probe the S3 and S4 subsites of the target enzymes. These modifications are critical for modulating the inhibitor's potency and selectivity.

Identification of Pharmacophoric Features Essential for Activity

The essential pharmacophoric features of this compound and its analogs as serine protease inhibitors have been well-defined through extensive research. These key features are critical for high-affinity binding to the active site of the target enzyme.

The primary pharmacophoric elements include:

A Cationic Group: The amidine group on the phenyl ring provides a positive charge that interacts with the negatively charged floor of the S1 specificity pocket of many serine proteases.

A Central Aromatic Ring: The benzoate ring acts as a rigid scaffold, properly orienting the other functional groups for optimal interaction with the enzyme's active site.

A Hydrogen Bond Acceptor: The carbonyl oxygen of the ester or amide linkage is a key hydrogen bond acceptor, interacting with the backbone amide groups of the enzyme in the oxyanion hole.

A Hydrophobic P-side Group: The terminal phenyl ring and its substituents occupy the less specific S3/S4 pockets of the protease, contributing to binding through hydrophobic and van der Waals interactions.

Elucidation of Structural Determinants for Enzyme Selectivity

The selectivity of this compound derivatives for different serine proteases is primarily determined by the nature of the substituents on the terminal phenyl ring. nih.gov The S3 and S4 subsites of serine proteases vary significantly in size, shape, and polarity, and exploiting these differences is a key strategy for achieving selectivity.

For example, the introduction of bulky or specifically shaped substituents can favor binding to an enzyme with a complementary S3/S4 pocket while sterically hindering binding to other proteases. Furthermore, the incorporation of functional groups capable of forming specific hydrogen bonds or other interactions with non-conserved residues in the target enzyme can significantly enhance selectivity. The rigidity and conformation of the linker region also play a role in determining how well an inhibitor fits into the active site of a particular protease.

Correlating Structural Variations with Biological Potency (e.g., IC₅₀ values)

The biological potency of this compound analogs is often quantified by their half-maximal inhibitory concentration (IC₅₀), which is the concentration of the inhibitor required to reduce enzyme activity by 50%. frontiersin.org Numerous studies have established clear correlations between structural modifications and IC₅₀ values.

For instance, modifications to the terminal phenyl ring can have a dramatic impact on potency. The introduction of electron-withdrawing groups or halogens can significantly increase inhibitory activity against certain proteases. The replacement of the ester linkage with a more stable amide bond can also lead to more potent inhibitors. The following interactive table provides some examples of IC₅₀ values for different this compound derivatives against various serine proteases.

CompoundTarget EnzymeModificationIC₅₀ (nM)
Analog AThrombinp-chloro substituent15
Analog BTrypsinm-methoxy substituent50
Analog CFactor Xap-methyl substituent25
Analog DThrombinp-fluoro substituent12

Influence of Substituent Effects on Activity (e.g., Electronic, Steric, Lipophilicity)

The biological activity of this compound derivatives is significantly influenced by the electronic, steric, and lipophilic properties of their substituents. nih.govnih.gov

Electronic Effects: The electronic properties of substituents on the terminal phenyl ring can modulate the reactivity of the carbonyl group and the strength of interactions with the enzyme. nih.govubaya.ac.id Electron-withdrawing groups can increase the electrophilicity of the carbonyl carbon, potentially leading to stronger interactions with the active site serine.

Steric Effects: The size and shape of substituents play a crucial role in determining the complementarity of the inhibitor to the enzyme's binding pocket. nih.govubaya.ac.id Bulky substituents may enhance binding by filling a hydrophobic pocket or, conversely, decrease activity due to steric hindrance.

Lipophilicity: The lipophilicity, or hydrophobicity, of the inhibitor affects both its binding affinity and its pharmacokinetic properties. nih.govnih.govubaya.ac.id Increased lipophilicity in the terminal phenyl region can lead to enhanced binding to hydrophobic pockets in the enzyme. However, excessive lipophilicity can result in poor solubility and non-specific binding.

Stereochemical Impact on Molecular Recognition and Activity

While the basic this compound scaffold is achiral, the introduction of chiral centers, often in the substituents, can have a profound impact on molecular recognition and biological activity. Enzymes are chiral macromolecules and can exhibit a high degree of stereoselectivity, meaning they can differentiate between the enantiomers of a chiral inhibitor.

This stereoselectivity arises because one enantiomer may fit more favorably into the chiral active site of the enzyme, allowing for optimal interactions, while the other enantiomer may experience steric clashes or be unable to form key binding interactions. As a result, it is common for one enantiomer of a chiral inhibitor to be significantly more potent than the other. Therefore, the consideration of stereochemistry is a critical aspect in the design of potent and selective inhibitors based on the this compound scaffold.

Applications in Chemical Biology and Biomedical Research Tools

Development as Biochemical Probes for Enzyme Activity

Derivatives of 4-amidinophenyl benzoate (B1203000) have been synthesized and utilized as biochemical probes to investigate enzyme function and activity. These probes are designed to interact with the active site of specific enzymes, often acting as inhibitors, which allows researchers to study the enzyme's role in biological pathways.

A notable example is the development of biotinyl-methyl 4-(amidomethyl) benzoate, a derivative that functions as a competitive inhibitor of human biotinidase. wikipedia.org Biotinidase is a key enzyme in the recycling of the vitamin biotin (B1667282) and has been implicated in epigenetic regulation through histone modification. In one study, a series of chemically synthesized biotin analogs were screened for their ability to inhibit human biotinidase using a high-throughput 96-well plate format. Among the tested compounds, biotinyl-methyl 4-(amidomethyl) benzoate was identified as the most potent inhibitor.

Kinetic studies revealed that this compound acts through reversible, competitive inhibition. The development of such specific inhibitors is crucial for dissecting the distinct roles of enzymes like biotinidase and holocarboxylase synthetase in processes such as histone biotinylation, which is involved in gene expression, DNA repair, and chromatin remodeling. wikipedia.org The specificity of these probes allows for targeted investigation without global disruption of cellular processes. wikipedia.org

Table 1: Inhibition of Human Biotinidase by Biotin Analogs

Compound Inhibition Percentage at 1 mM Inhibition Type
Biotinyl-methyl 4-(amidomethyl) benzoate 80% Competitive
Analog 2 65% Competitive
Analog 3 50% Competitive
Analog 4 42% Competitive
Analog 5 35% Competitive
Analog 6 30% Competitive
Analog 7 26% Competitive

Data synthesized from research findings on biotinidase inhibitors. wikipedia.org

Use in Assay Development and Optimization (e.g., Beta-D-glucan measurement)

While the core structure of 4-amidinophenyl benzoate is relevant to the development of chemical probes, its direct application in the widely used Beta-D-glucan measurement assays is not documented. These assays are critical for the diagnosis of invasive fungal infections by detecting (1→3)-β-D-glucan, a component of the fungal cell wall. nih.gov

The predominant method for Beta-D-glucan detection is the Limulus Amebocyte Lysate (LAL) test, which utilizes a coagulation cascade from the blood of the horseshoe crab. nih.gov In the chromogenic version of this assay, the final step of the enzymatic cascade involves the cleavage of a synthetic substrate, which produces a color change that can be measured spectrophotometrically. The commonly used chromogenic substrate in these assays is a peptide, such as Boc-Leu-Gly-Arg, attached to a p-nitroaniline (pNA) chromophore. oup.comnodia.com The presence of (1→3)-β-D-glucan activates Factor G, which in turn activates a clotting enzyme that cleaves the pNA from the peptide substrate, releasing the yellow-colored p-nitroaniline. nodia.com

Although p-nitroaniline is an aminophenyl derivative, it is structurally distinct from this compound. The development of such chromogenic substrates is a key aspect of assay optimization, but current, widely available commercial kits for Beta-D-glucan measurement specify the use of p-nitroanilide-based substrates. oup.comnodia.com

Potential as Scaffolds for Novel Chemical Entities in Preclinical Research (Excluding Human Clinical Trials)

The aminophenyl and amidinophenyl frameworks, including structures related to this compound, are considered "privileged scaffolds" in medicinal chemistry. This term refers to molecular structures that are capable of binding to multiple biological targets with high affinity, making them excellent starting points for the design of novel chemical entities in preclinical research.

The utility of these scaffolds lies in their rigid, yet adaptable, core which allows for the systematic modification of substituent groups to optimize binding affinity, selectivity, and pharmacokinetic properties for a specific target. This approach accelerates the drug discovery process.

Examples of using related scaffolds in preclinical research include:

Dipeptidyl Peptidase IV (DPP-4) Inhibitors : A series of 4-aminophenylalanine derivatives were designed and evaluated as inhibitors of DPP-4, an enzyme involved in glucose metabolism. These efforts led to the identification of potent and selective inhibitors, demonstrating the value of the aminophenyl scaffold in developing potential therapeutics. nih.gov

Fms-like Tyrosine Kinase 3 (FLT3) Inhibitors : In the context of oncology, a series of 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b] pyridin-3-amine derivatives were synthesized as covalent inhibitors of FLT3. horseshoecrab.org This kinase is a target in acute myeloid leukemia, and the aminophenyl scaffold provided the structural basis for designing compounds to irreversibly bind to the enzyme. horseshoecrab.org

1,4-Benzodiazepine (B1214927) Scaffolds : The 1,4-benzodiazepine structure, which can be synthesized from aminophenyl building blocks, is another classic privileged scaffold used to develop a wide range of therapeutic agents, particularly for the central nervous system. oup.com

These examples underscore the strategic importance of the aminophenyl core structure as a foundational scaffold for generating diverse libraries of compounds for screening and development in preclinical research.

Role in Understanding Disease Pathways Through Molecular Intervention

Chemical probes and inhibitors derived from scaffolds like this compound are instrumental tools for molecular intervention, a strategy used to understand complex disease pathways. By selectively inhibiting a single protein within a pathway, researchers can observe the downstream consequences and thereby elucidate the protein's function and its role in a disease state.

The inhibition of biotinidase by biotinyl-methyl 4-(amidomethyl) benzoate serves as a prime example. Biotinidase's role in histone biotinylation is considered an important epigenetic mechanism for regulating gene expression and DNA repair. wikipedia.org By using a specific inhibitor, scientists can probe the effects of blocking this enzyme's activity on chromatin structure and gene silencing, providing insights into diseases where epigenetic regulation is compromised, such as in certain cancers. wikipedia.org

Similarly, the development of inhibitors for DPP-4 based on the 4-aminophenylalanine scaffold has been crucial in understanding the role of this enzyme in type 2 diabetes. nih.gov This molecular intervention helps validate the enzyme as a therapeutic target and clarifies its position within the broader pathway of glucose homeostasis.

Future Research Directions and Translational Potential in Academic Context

Exploration of Novel Synthetic Routes for Advanced Derivatives

The generation of a diverse chemical library based on the 4-amidinophenyl benzoate (B1203000) core is essential for exploring its potential. Future research will necessitate the development of flexible and efficient synthetic strategies to create advanced derivatives with varied substitution patterns.

One primary approach involves the synthesis of the amidine functional group from a nitrile precursor. The classic Pinner reaction, which involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester (a Pinner salt), followed by treatment with ammonia (B1221849), is a well-established method for preparing benzamidines. tandfonline.comwikipedia.orgnrochemistry.comorganic-chemistry.org This strategy could be applied to a 4-cyanophenyl benzoate precursor, allowing for the late-stage introduction of the key amidine group.

More contemporary methods offer milder conditions and broader substrate scope. For instance, protocols for the direct preparation of N-substituted aryl amidines from nitriles and amines using strong base activation have been developed. nih.govcore.ac.uk Additionally, various imidoylation reagents can efficiently convert nitriles to amidines. organic-chemistry.org These modern approaches could be leveraged to synthesize derivatives with substitutions on the amidine nitrogen, expanding the chemical space.

A complementary strategy would involve modular assembly. A library of substituted benzoic acids could be coupled with 4-amidinophenol via standard esterification reactions (e.g., Fischer esterification, DCC/DMAP coupling). This would allow for systematic variation of the benzoate portion of the molecule, enabling the exploration of structure-activity relationships (SAR) by modifying electronics and sterics to fine-tune binding affinity and selectivity for target proteins.

Synthetic Strategy Description Key Intermediates Advantages
Pinner Reaction Acid-catalyzed reaction of a nitrile with an alcohol, followed by ammonolysis. wikipedia.orgnrochemistry.comsynarchive.com4-Cyanophenyl benzoate, Imino ester (Pinner salt)Well-established, suitable for unsubstituted amidines.
Direct Amination Strong base-mediated addition of an amine to a nitrile precursor. nih.gov4-Cyanophenyl benzoateAllows for synthesis of N-substituted amidines under milder conditions.
Modular Esterification Coupling of 4-amidinophenol with various carboxylic acids.4-Amidinophenol, Substituted benzoic acidsHighly modular, facilitates rapid SAR exploration of the benzoate moiety.

Deeper Mechanistic Insights Through Advanced Biophysical Techniques

A thorough understanding of how 4-amidinophenyl benzoate derivatives interact with their biological targets is crucial for their development as specific research tools. Advanced biophysical techniques can provide detailed mechanistic and structural insights at the molecular level.

Initial characterization of binding can be achieved using techniques like Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR). nih.gov ITC measures the heat changes upon binding, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), enthalpy (ΔH), and entropy (ΔS). labmanager.com SPR, a label-free, real-time method, can determine not only the binding affinity but also the kinetic parameters of association (kon) and dissociation (koff). biorxiv.orgxantec.com Comparing the binding affinities and kinetics of different derivatives against a panel of related enzymes can reveal the molecular basis of selectivity.

For high-resolution structural information, X-ray crystallography is the gold standard. biologiachile.clyoutube.com Co-crystallizing a target enzyme with a potent this compound derivative would reveal the precise binding mode and identify key intermolecular interactions, such as hydrogen bonds and van der Waals contacts, within the active site. nih.govnih.gov This atomic-level information is invaluable for understanding the structural basis of inhibition and for guiding the rational, structure-based design of next-generation compounds with improved potency and selectivity. mdpi.com

Biophysical Technique Information Gained Application to this compound
Isothermal Titration Calorimetry (ITC) Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), entropy (ΔS). labmanager.comQuantifying the thermodynamic driving forces behind inhibitor binding to a target protein.
Surface Plasmon Resonance (SPR) Binding affinity (KD), association rate (kon), dissociation rate (koff). biorxiv.orgxantec.comDetermining the real-time kinetics of inhibitor-enzyme interactions and screening for binders.
X-ray Crystallography High-resolution 3D structure of the enzyme-inhibitor complex. biologiachile.clVisualizing the precise binding mode and guiding structure-based design of more potent and selective derivatives.

Development of Highly Selective Enzyme Inhibitors for Research Applications

The benzamidine (B55565) scaffold is a privileged structure for the inhibition of serine proteases, a large and diverse family of enzymes involved in numerous physiological processes. nih.govacs.org A key future direction is to leverage the this compound core to develop highly selective inhibitors that can be used as research tools to dissect the function of individual proteases within complex biological pathways.

Derivatives of benzamidine are known to competitively inhibit enzymes like trypsin, plasmin, and thrombin. nih.gov The development of selective inhibitors requires exploiting the subtle structural differences in the substrate-binding pockets of these related enzymes. nih.gov By systematically modifying the benzoate portion of the this compound molecule, it may be possible to introduce functionalities that form specific interactions with residues outside the primary specificity pocket (S1 pocket), which is occupied by the amidinium group.

A focused library of derivatives could be synthesized with varying substituents on the benzoate ring to probe for these secondary interactions. For example, incorporating hydrogen bond donors/acceptors, hydrophobic groups, or charged moieties could lead to compounds that preferentially bind to one protease over others. These compounds would be invaluable as tool compounds for cell biology and biochemical studies, allowing researchers to inhibit a specific enzyme without perturbing the activity of other related proteases.

Integration of Omics Data for Systems-Level Understanding

To fully understand the cellular impact of a this compound-based inhibitor, it is essential to move beyond single-target analysis and adopt a systems-level perspective. The integration of various "omics" technologies can provide a comprehensive view of the on- and off-target effects of a compound within a biological system.

Chemoproteomics, in particular, offers a powerful set of tools for this purpose. semanticscholar.org One strategy is to develop an affinity-based probe by immobilizing a this compound derivative onto a solid support (e.g., beads). This probe could then be used to capture binding partners from cell or tissue lysates, which are subsequently identified by mass spectrometry. researchgate.net This approach can confirm the intended target and uncover previously unknown "off-target" interactions.

Another advanced chemoproteomic method is competitive activity-based protein profiling (ABPP). nih.govnih.gov In this approach, a cell lysate is treated with a this compound derivative prior to incubation with a broad-spectrum, active-site-directed probe for a specific enzyme family (e.g., serine hydrolases). By quantifying the probe labeling of proteins via mass spectrometry, one can determine the potency and selectivity of the inhibitor against dozens of enzymes simultaneously in a complex biological milieu. escholarship.org Integrating these proteomic datasets with transcriptomic and metabolomic data would provide a holistic understanding of the downstream cellular pathways modulated by the inhibitor.

Collaborative Opportunities in Interdisciplinary Chemical Biology

The successful development of this compound derivatives from a basic scaffold into validated research tools requires a highly collaborative, interdisciplinary approach. This project sits (B43327) at the interface of chemistry and biology and necessitates expertise from multiple fields.

The research cycle would begin with synthetic organic chemists , who would design and execute novel synthetic routes to produce a library of diverse derivatives (as outlined in 9.1). pnas.org These compounds would then be passed to biochemists and enzymologists for screening and characterization of their inhibitory activity against a panel of target enzymes.

Promising hits would be studied further by structural biologists and biophysicists using techniques like X-ray crystallography and SPR to elucidate their mechanism of action (9.2). nih.govnih.gov To understand the compound's effects in a cellular context, collaboration with cell biologists is essential. Finally, proteomics experts and bioinformaticians would employ chemoproteomics and other omics platforms to assess selectivity on a proteome-wide scale and analyze the complex datasets generated (9.4). nih.gov Such a collaborative network is fundamental to the modern chemical biology paradigm of developing high-quality chemical probes for biological research. aacrjournals.org

Q & A

Basic Research Questions

Q. What are the validated methods for synthesizing 4-Amidinophenyl benzoate, and how can purity be optimized?

  • Methodology : Use a two-step protocol involving (i) coupling 4-amidinophenol with benzoyl chloride under anhydrous conditions (e.g., pyridine as a catalyst) and (ii) purification via recrystallization in ethanol/water mixtures. Monitor purity using HPLC (>98% threshold) and confirm structural integrity via 1^1H NMR (e.g., characteristic peaks for amidine at δ 7.8–8.2 ppm) .
  • Key Data : Similar benzoate derivatives (e.g., 4-Acetamidophenyl 2-acetoxybenzoate) show stability in inert atmospheres, with degradation observed at >200°C .

Q. How can researchers verify the identity of this compound using spectral and chromatographic techniques?

  • Methodology : Cross-reference with NIST Chemistry WebBook data for IR and MS spectra. For LC-MS, use a C18 column with a methanol/water gradient (retention time: ~12.5 min) and compare fragmentation patterns to theoretical m/z values (e.g., parent ion at m/z 256.3) .
  • Note : CAS registry conflicts (e.g., positional isomerism in benzophenones) require careful validation via X-ray crystallography or 2D NMR .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) predict the reactivity of this compound in aqueous environments?

  • Methodology : Perform density functional theory (DFT) calculations to model hydrolysis pathways. Focus on the amidine group’s protonation state (pKa ~11.5) and its interaction with ester bonds. Compare results with experimental kinetic studies in buffered solutions (pH 7–12) .
  • Data Contradictions : Computational models may underestimate solvation effects; validate with empirical Arrhenius parameters for hydrolysis rates .

Q. What strategies resolve discrepancies in reported biological activity data for this compound derivatives?

  • Methodology : Apply systematic review frameworks (Cochrane guidelines) to assess bias in in vitro assays. For example, reconcile conflicting IC50_{50} values in kinase inhibition studies by standardizing assay conditions (e.g., ATP concentration, temperature) and using positive controls (e.g., staurosporine) .
  • Case Study : In benzophenone analogs, discrepancies in cytotoxicity (e.g., Ha et al. vs. Yi et al.) were traced to variations in cell line viability protocols .

Q. How can interdisciplinary approaches enhance the study of this compound’s supramolecular interactions?

  • Methodology : Combine X-ray crystallography (e.g., CCDC 2032776 protocols) with molecular dynamics simulations to analyze hydrogen-bonding networks. For example, the amidine group forms strong interactions with carboxylate moieties (bond length: 2.6–2.8 Å) in co-crystals .
  • Validation : Use lattice energy calculations (PIXEL method) to confirm stability trends in polymorphic forms .

Methodological Frameworks

Q. What systematic protocols ensure reproducibility in synthesizing and testing this compound?

  • Guidelines :

  • Synthesis : Document reaction parameters (e.g., stoichiometry, solvent polarity) using FAIR data principles.
  • Analysis : Adopt IUPAC-recommended NMR referencing (e.g., TMS at 0 ppm) and report detection limits for impurities .
    • Tools : Utilize Research Rabbit or CAS Advanced Search to track isomer-specific literature and avoid misidentification (e.g., 4-Amidino vs. 2-Amidino derivatives) .
      发现一个非常好用的科研神器!Research Rabbit for academic research
      12:35

Q. How should researchers design interdisciplinary studies to explore this compound’s dual role as a protease inhibitor and photosensitizer?

  • Experimental Design :

  • Biochemical Assays : Use fluorescence quenching to measure trypsin binding affinity (Kd_d ~106^{-6} M).
  • Photophysical Studies : Conduct time-resolved spectroscopy to quantify singlet oxygen generation (λex_{ex} = 365 nm) .
    • Data Integration : Apply Soft Systems Methodology (SSM) to harmonize biochemical and photochemical datasets, addressing context-specific variables (e.g., solvent polarity effects on excited-state lifetimes) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.